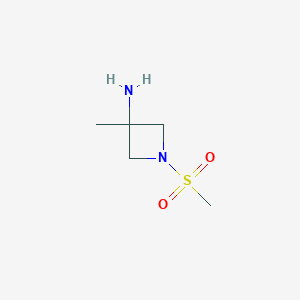

1-Methanesulfonyl-3-methylazetidin-3-amine

Description

1-Methanesulfonyl-3-methylazetidin-3-amine (CAS: 1989671-37-5 as its hydrochloride salt) is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring. The molecule is substituted at position 3 with both a methyl group and an amine, while a methanesulfonyl (mesyl) group is attached to the ring nitrogen. Its strained azetidine ring may enhance reactivity compared to larger cyclic amines, and its structural features suggest utility as a synthetic intermediate or pharmacophore .

Properties

Molecular Formula |

C5H12N2O2S |

|---|---|

Molecular Weight |

164.23 g/mol |

IUPAC Name |

3-methyl-1-methylsulfonylazetidin-3-amine |

InChI |

InChI=1S/C5H12N2O2S/c1-5(6)3-7(4-5)10(2,8)9/h3-4,6H2,1-2H3 |

InChI Key |

TZFWVATTXSAIKZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CN(C1)S(=O)(=O)C)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Methanesulfonyl-3-methylazetidin-3-amine typically involves several steps:

Synthetic Routes: The preparation often starts with the formation of the azetidine ring, followed by the introduction of the methyl and methanesulfonyl groups. Specific reagents and catalysts are used to facilitate these reactions.

Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the synthesis may involve large-scale reactors and continuous flow processes to produce the compound efficiently and cost-effectively.

Chemical Reactions Analysis

1-Methanesulfonyl-3-methylazetidin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The azetidine ring can undergo substitution reactions, where different functional groups replace the existing ones.

Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Major Products: The major products depend on the specific reaction conditions but often include derivatives with modified functional groups.

Scientific Research Applications

1-Methanesulfonyl-3-methylazetidin-3-amine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-Methanesulfonyl-3-methylazetidin-3-amine exerts its effects involves:

Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.

Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Azetidine and Pyrrolidine Derivatives

| Compound Name | Molecular Formula | Substituents | Ring Size | Key Structural Differences |

|---|---|---|---|---|

| 1-Methanesulfonyl-3-methylazetidin-3-amine | C₅H₁₂N₂O₂S | Methanesulfonyl, methyl, amine | Azetidine (4-membered) | Compact ring with sulfonyl group |

| 1-Benzyhydryl-3-methylazetidin-3-amine | C₁₇H₂₀N₂ | Benzhydryl, methyl, amine | Azetidine (4-membered) | Bulky aromatic substituent |

| 1-Methylazetidin-3-amine | C₄H₁₀N₂ | Methyl, amine | Azetidine (4-membered) | No sulfonyl group |

| 3-Amino-1-methanesulfonylpyrrolidine | C₅H₁₂N₂O₂S | Methanesulfonyl, amine | Pyrrolidine (5-membered) | Larger ring with reduced angle strain |

Key Observations :

- 1-Benzyhydryl-3-methylazetidin-3-amine () replaces the sulfonyl group with a lipophilic benzhydryl moiety, drastically altering solubility and steric profile.

- 3-Amino-1-methanesulfonylpyrrolidine () shares the sulfonyl group but has a five-membered ring, enhancing conformational flexibility compared to azetidine derivatives.

Physicochemical Properties

Table 2: Inferred Physicochemical Properties

| Compound Name | logP (Estimated) | Solubility (Polarity) | Stability Considerations |

|---|---|---|---|

| 1-Methanesulfonyl-3-methylazetidin-3-amine | ~0.5 | Moderate (polar sulfonyl) | Stable under inert conditions |

| 1-Benzyhydryl-3-methylazetidin-3-amine | ~3.2 | Low (lipophilic aromatic) | Prone to oxidative degradation |

| 1-Methylazetidin-3-amine | ~0.1 | High (small, nonpolar) | Reactive due to strained ring |

| 3-Amino-1-methanesulfonylpyrrolidine | ~0.3 | Moderate | More stable than azetidine analogs |

Key Observations :

- The methanesulfonyl group in 1-Methanesulfonyl-3-methylazetidin-3-amine increases polarity compared to the non-sulfonated 1-Methylazetidin-3-amine .

- The benzhydryl group in 1-Benzyhydryl-3-methylazetidin-3-amine significantly elevates logP, suggesting utility in lipid-rich environments .

Biological Activity

1-Methanesulfonyl-3-methylazetidin-3-amine (MSMA) is a chemical compound characterized by its unique structure, which includes a methanesulfonyl group attached to a three-membered azetidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of pharmacology and organic synthesis.

The molecular formula of MSMA is CHNOS, and its structure allows for various chemical reactions that can lead to the synthesis of more complex molecules. The presence of the methanesulfonyl group enhances its reactivity compared to structurally similar compounds, making it a valuable building block in organic synthesis.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Methanesulfonyl-3-methylazetidin-3-amine | CHNOS | Contains a methanesulfonyl group and azetidine ring. |

| 3-Methylazetidine | CHN | Lacks the methanesulfonyl group; simpler structure. |

| Methanesulfonyl-Azetidine | CHNOS | Similar sulfonyl group but different nitrogen positioning. |

| N-Methyl-1-methylazetidin-3-amine | CHN | Contains a methyl group but lacks the sulfonyl moiety. |

Biological Activity

Research indicates that MSMA may interact with various biological targets, influencing several biochemical pathways that alter cellular functions. Its unique structure allows it to potentially act as an inhibitor or modulator of specific enzymes and receptors.

Antitumor Activity

A study highlighted the synthesis of compounds related to MSMA and their evaluation for antitumor activity. The results demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that compounds derived from MSMA could serve as potential anticancer agents. For instance, molecular docking studies indicated that certain derivatives could effectively bind to ATP-binding sites in kinases associated with tumor growth, similar to established anticancer drugs like erlotinib .

The mechanism of action for MSMA and its derivatives is thought to involve:

- Enzyme Inhibition : MSMA may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Modulation : It could modulate receptor activity, affecting signaling pathways crucial for tumor survival.

Case Studies

- Antitumor Evaluation : In vitro studies assessed the effectiveness of MSMA derivatives against different cancer cell lines. Compounds demonstrated varying levels of cytotoxicity, with some showing mean GI50 values significantly lower than standard chemotherapy agents like 5-FU .

- Molecular Docking Studies : Docking studies on MSMA derivatives revealed their potential to inhibit key signaling pathways in cancer cells by mimicking the binding modes of known inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.